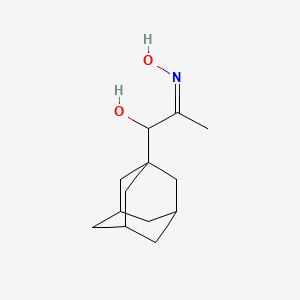
3-(3-amino-4-methylphenyl)-1-adamantanol
Descripción general
Descripción
3-(3-amino-4-methylphenyl)-1-adamantanol, also known as AAPTAM, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicine and drug development. AAPTAM is a derivative of adamantane, a hydrocarbon with a unique cage-like structure.
Mecanismo De Acción
3-(3-amino-4-methylphenyl)-1-adamantanol has been found to bind to the active site of enzymes involved in cancer cell proliferation, inhibiting their activity. 3-(3-amino-4-methylphenyl)-1-adamantanol also induces apoptosis in cancer cells by activating caspases, a family of enzymes that play a key role in programmed cell death.
Biochemical and Physiological Effects:
3-(3-amino-4-methylphenyl)-1-adamantanol has been shown to have low toxicity and is well-tolerated in animal studies. 3-(3-amino-4-methylphenyl)-1-adamantanol has been found to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-amino-4-methylphenyl)-1-adamantanol has several advantages for use in lab experiments, including its high purity and stability. However, 3-(3-amino-4-methylphenyl)-1-adamantanol is a relatively new compound and further studies are needed to fully understand its properties and potential applications.
Direcciones Futuras
There are several future directions for research on 3-(3-amino-4-methylphenyl)-1-adamantanol. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another area of research is the development of 3-(3-amino-4-methylphenyl)-1-adamantanol derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3-amino-4-methylphenyl)-1-adamantanol and its potential applications in other disease states.
In conclusion, 3-(3-amino-4-methylphenyl)-1-adamantanol is a promising compound with potential applications in cancer treatment and other disease states. Its unique structure and mechanism of action make it an interesting subject for further research. While there are still limitations and unknowns surrounding its properties, 3-(3-amino-4-methylphenyl)-1-adamantanol has shown to be a valuable tool for scientific research.
Aplicaciones Científicas De Investigación
3-(3-amino-4-methylphenyl)-1-adamantanol has been studied for its potential use in cancer treatment. Research has shown that 3-(3-amino-4-methylphenyl)-1-adamantanol inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-(3-amino-4-methylphenyl)-1-adamantanol has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Propiedades
IUPAC Name |
3-(3-amino-4-methylphenyl)adamantan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-11-2-3-14(5-15(11)18)16-6-12-4-13(7-16)9-17(19,8-12)10-16/h2-3,5,12-13,19H,4,6-10,18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNHKFMAKANNEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Amino-4-methylphenyl)adamantan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-chlorophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3831459.png)

![2-{1-[2-(1H-imidazol-4-yl)ethyl]-4-phenyl-1H-imidazol-5-yl}-1-methyl-1H-indole](/img/structure/B3831474.png)
![1,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine](/img/structure/B3831477.png)
![3'-bromo-4'-imino-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carbonitrile](/img/structure/B3831485.png)
![3-(8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)-1,1-diphenyl-1-propanol hydrochloride](/img/structure/B3831487.png)

![2',2'-dimethyl-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one](/img/structure/B3831499.png)
![[5-(1-phenylcyclopentyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3831500.png)




